2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
Description
2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol is a fluorinated ethanolamine derivative characterized by a benzylamino group and a 2-(trifluoromethyl)phenyl substituent. While specific data on this compound (e.g., CAS number, physical properties) are unavailable in the provided evidence, its structure suggests relevance in pharmaceutical or agrochemical research, where fluorine atoms and aromatic moieties are often employed to enhance metabolic stability and binding affinity.
Properties
IUPAC Name |
2-(benzylamino)-1-[2-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)14-9-5-4-8-13(14)15(21)11-20-10-12-6-2-1-3-7-12/h1-9,15,20-21H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWYIHDASOFNPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=CC=CC=C2C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157062 | |
| Record name | Benzenemethanol, α-[[(phenylmethyl)amino]methyl]-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-61-7 | |
| Record name | Benzenemethanol, α-[[(phenylmethyl)amino]methyl]-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, α-[[(phenylmethyl)amino]methyl]-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:
Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with an appropriate electrophile.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step involves coupling the benzylamino group with the trifluoromethyl-substituted phenyl group under suitable conditions, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Substituted benzylamino derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
2-(Benzylamino)-1-[3-(Difluoromethoxy)phenyl]ethan-1-ol (CAS 1797802-04-0)
- Structural Differences :
- Substituent Position : The trifluoromethyl group in the target compound is at the ortho (2-) position on the phenyl ring, while the difluoromethoxy group in this analogue is at the meta (3-) position.
- Fluorinated Group : Trifluoromethyl (-CF₃) vs. difluoromethoxy (-OCHF₂). The former is strongly electron-withdrawing, while the latter introduces both electronegativity and ether-based flexibility.
- Molecular Weight: Target compound (estimated): ~295 g/mol (C₁₆H₁₆F₃NO). Analogue: 293.31 g/mol (C₁₆H₁₇F₂NO₂).
- The difluoromethoxy group’s ether linkage could enhance metabolic stability relative to the direct CF₃ attachment.
2,2,2-Trifluoro-1-(1H-imidazol-1-yl)ethanone (CAS 1546-79-8)
- Structural Differences: Core Structure: The target compound is an ethanolamine derivative, whereas this compound is an imidazole-containing trifluoroacetophenone. Fluorine Placement: Both feature trifluoromethyl groups, but the target’s CF₃ is on a phenyl ring, while this compound’s CF₃ is part of a ketone.
- Functional Implications: The ketone group in 2,2,2-trifluoro-1-(1H-imidazol-1-yl)ethanone may confer reactivity in nucleophilic additions, unlike the hydroxyl group in the target compound.
Tabulated Comparison of Key Properties
Research Findings and Implications
Substituent Position and Bioactivity: Ortho-substituted CF₃ groups (as in the target compound) are known to induce steric effects that may hinder rotational freedom or binding to planar active sites, unlike meta-substituted derivatives. Difluoromethoxy groups (as in the analogue) can improve lipid solubility and membrane permeability compared to CF₃ due to reduced electronegativity.
Fluorination Impact :
- Trifluoromethyl groups enhance thermal and oxidative stability but may reduce aqueous solubility due to hydrophobicity. This contrasts with difluoromethoxy groups, which balance lipophilicity and polarity.
Safety and Handling: Safety data for the target compound are unavailable, mirroring the lack of SDS information for its 3-(difluoromethoxy) analogue. This underscores the need for caution in handling fluorinated ethanolamines.
Biological Activity
2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol, also known as BTF, is a compound notable for its unique structural features, including a benzylamino group and a trifluoromethyl-substituted phenyl group. This chemical structure has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding.
- Molecular Formula : C16H16F3NO
- Molecular Weight : 295.3 g/mol
- CAS Number : 1443980-61-7
- Melting Point : 132-135°C
- Solubility : Sparingly soluble in water; soluble in organic solvents such as methanol and ethanol.
Synthesis
The synthesis of BTF typically involves the reaction of benzylamine with 2-(trifluoromethyl)benzaldehyde, followed by purification steps. Various catalysts may be employed to optimize the reaction conditions.
The biological activity of BTF is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its passage through cell membranes and enhancing its interaction with intracellular targets.
Potential Therapeutic Applications
Research indicates that BTF may possess the following therapeutic properties:
- Anti-inflammatory Effects : Preliminary studies suggest that BTF may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : In vitro studies have indicated that BTF exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Case Studies and Research Findings
- Cytotoxicity Assays :
-
Enzyme Inhibition :
- Research focused on the inhibition of specific enzymes involved in cancer progression showed that BTF could effectively inhibit their activity, suggesting a mechanism for its anticancer effects.
- Neuroprotective Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Amino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol | Lacks benzyl group | Reduced activity |
| 2-(Benzylamino)-1-phenylethan-1-ol | Lacks trifluoromethyl group | Lower lipophilicity |
BTF's unique combination of functional groups contributes to its distinct biological properties compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
